A Technical Guide to 4-Benzoylphenyl 2,5-dibromobenzoate: Synthesis, Characterization, and Application as a Novel Photoaffinity Probe
A Technical Guide to 4-Benzoylphenyl 2,5-dibromobenzoate: Synthesis, Characterization, and Application as a Novel Photoaffinity Probe
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and application of 4-Benzoylphenyl 2,5-dibromobenzoate. While a specific CAS Number for this compound is not publicly indexed, this document outlines the complete workflow to create and utilize it as a potent tool in chemical biology, leveraging the well-established photochemistry of its benzophenone moiety.
Introduction: The Power of Covalent Bonds in Drug Discovery
Understanding the intricate network of interactions between a drug candidate and its biological targets is fundamental to modern drug development. While non-covalent interactions are crucial for binding affinity, selectively creating a permanent, covalent bond between a molecule and its interacting partner provides an unparalleled method for identifying binding sites, elucidating mechanisms of action, and discovering novel targets.
Photoaffinity labeling (PAL) is a powerful technique that achieves this by introducing a photoreactive group into a ligand.[1] Upon photoactivation with a specific wavelength of light, this group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues within the binding pocket.[2]
The benzophenone (BP) moiety is among the most robust and widely used photophores for this purpose.[1] Key advantages of benzophenone-based probes include:
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Chemical Stability: They are stable to a wide range of chemical conditions and can be manipulated in ambient light.[3]
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Selective Activation: They are activated by UV light, typically in the 350-360 nm range, which minimizes damage to proteins and other biological macromolecules.[3][4]
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Versatile Reactivity: The excited triplet state of benzophenone preferentially reacts with traditionally unreactive C-H bonds, making it a versatile crosslinker even in the presence of water and other nucleophiles.[3][4]
This guide proposes 4-Benzoylphenyl 2,5-dibromobenzoate as a novel and highly effective photoaffinity probe. The molecule is designed through the esterification of 2,5-dibromobenzoic acid with 4-hydroxybenzophenone. The dibromo-aromatic ring serves as a synthetically versatile handle and a non-hydrolyzable core, while the 4-benzoylphenyl group provides the essential photoreactive functionality.
Physicochemical Properties & Reagents
Successful synthesis begins with a thorough understanding of the starting materials. The properties of the target compound are calculated, while the properties of the precursors are based on established data.
| Property | 4-Benzoylphenyl 2,5-dibromobenzoate (Target) | 2,5-Dibromobenzoic Acid (Precursor 1) | 4-Hydroxybenzophenone (Precursor 2) |
| CAS Number | Not Assigned | 610-71-9[5] | 1137-42-4 |
| Molecular Formula | C₂₀H₁₂Br₂O₃ | C₇H₄Br₂O₂[5] | C₁₃H₁₀O₂ |
| Molecular Weight | 460.12 g/mol | 279.91 g/mol [6] | 198.22 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid | White to off-white crystalline powder | White to yellowish crystalline powder |
| Melting Point | To be determined experimentally | 154-158 °C | 132-135 °C |
| Solubility | Predicted: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | Soluble in alcohols, ethers | Soluble in alcohols, acetone, ethyl acetate |
Proposed Synthesis and Purification Workflow
The synthesis of 4-Benzoylphenyl 2,5-dibromobenzoate is achieved via a robust two-step process involving the formation of an acyl chloride followed by esterification. This method is chosen for its high efficiency and the ease of removing byproducts.
Principle of Synthesis
The reaction proceeds by first converting the carboxylic acid of 2,5-dibromobenzoic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂). The sulfur dioxide (SO₂) and hydrogen chloride (HCl) byproducts are gaseous, which drives the reaction to completion. The resulting 2,5-dibromobenzoyl chloride is then reacted directly with the hydroxyl group of 4-hydroxybenzophenone in the presence of a mild base, such as pyridine or triethylamine, to neutralize the HCl generated during the esterification and catalyze the reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromobenzoic acid (5.60 g, 20.0 mmol).
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Add thionyl chloride (4.4 mL, 60.0 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
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Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride, accelerating the reaction.[7]
-
-
Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
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Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The resulting crude 2,5-dibromobenzoyl chloride, typically a yellow oil or low-melting solid, is used in the next step without further purification.
Step 2: Esterification to form 4-Benzoylphenyl 2,5-dibromobenzoate
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Dissolve 4-hydroxybenzophenone (3.96 g, 20.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
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Add triethylamine (4.2 mL, 30.0 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Causality Note: The base neutralizes the HCl that will be formed, preventing side reactions and driving the esterification forward. Cooling prevents potential side reactions from the highly reactive acyl chloride.
-
-
Dissolve the crude 2,5-dibromobenzoyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the cooled 4-hydroxybenzophenone solution over 20-30 minutes with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzophenone) is consumed.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Self-Validation: This washing sequence is a self-validating system. The acid wash removes excess base (triethylamine). The bicarbonate wash removes any unreacted acidic starting material and neutralizes any remaining acid. The brine wash removes residual water before drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product is purified by flash column chromatography on silica gel.
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with a non-polar eluent (e.g., Hexane/Ethyl Acetate 95:5).
-
Elution: Gradually increase the polarity of the eluent to isolate the product. The pure fractions, as identified by TLC, are combined.
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Final Product: Evaporate the solvent from the combined fractions under reduced pressure to yield 4-Benzoylphenyl 2,5-dibromobenzoate as a solid.
Workflow Visualization
Caption: Synthesis and purification workflow for 4-Benzoylphenyl 2,5-dibromobenzoate.
Application as a Photoaffinity Label
The utility of this molecule lies in its benzophenone core, which can be used to covalently label the binding partners of a ligand of interest.
Mechanism of Photo-Crosslinking
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Excitation: Upon irradiation with UV light at ~350-360 nm, the benzophenone carbonyl group undergoes an n→π* transition from the ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).[1]
-
Hydrogen Abstraction: This T₁ triplet state is a diradical that can abstract a hydrogen atom from a nearby C-H bond of an amino acid residue (e.g., from the alkyl chain of Leucine or Isoleucine) in the protein's binding pocket.[4] This generates a benzophenone ketyl radical and a carbon-centered radical on the protein.
-
Covalent Bond Formation: These two radicals then combine to form a new, stable carbon-carbon covalent bond, permanently linking the probe (and its parent molecule) to the target protein.[2]
Photo-Crosslinking Mechanism Diagram
Caption: Mechanism of benzophenone-mediated photo-crosslinking.
General Protocol for a Photo-Crosslinking Experiment
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Incubation: Incubate the target protein with the photoaffinity probe (e.g., a derivative of a known ligand functionalized with 4-Benzoylphenyl 2,5-dibromobenzoate) in a suitable buffer. Perform this step in the dark or under red light to prevent premature activation.
-
Irradiation: Irradiate the sample with a UV lamp at 350-360 nm for a predetermined time (typically 5-30 minutes) on ice.
-
Analysis: Analyze the sample using SDS-PAGE. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the protein-probe conjugate.
-
Identification: The covalently labeled protein can be isolated and subjected to proteomic analysis (e.g., LC-MS/MS) to identify the exact site of modification.
Proposed Analytical Characterization
To confirm the identity and purity of the synthesized 4-Benzoylphenyl 2,5-dibromobenzoate, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of all aromatic protons and their expected splitting patterns and chemical shifts. The ratio of integrals would confirm the correct 1:1 assembly of the two precursor fragments.
-
¹³C NMR: Would show the characteristic carbonyl carbons (one ester, one ketone) and the correct number of aromatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching the calculated molecular formula of C₂₀H₁₂Br₂O₃. The isotopic pattern from the two bromine atoms would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the ketone (approx. 1660 cm⁻¹), as well as C-Br and aromatic C-H stretches.
Safety and Handling
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Precursors: 2,5-Dibromobenzoic acid is an irritant. 4-Hydroxybenzophenone can cause skin and eye irritation. Handle both with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Thionyl chloride is highly corrosive and reacts violently with water. It must be handled in a chemical fume hood. Dichloromethane is a volatile solvent and a suspected carcinogen.
-
General Precautions: Conduct all reactions in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Refer to the Safety Data Sheets (SDS) for all individual chemicals before use.
Conclusion
4-Benzoylphenyl 2,5-dibromobenzoate represents a synthetically accessible and highly valuable tool for chemical biology and drug discovery. Its design leverages the robust and predictable photochemistry of the benzophenone core. This guide provides the necessary theoretical framework and practical protocols for its synthesis, purification, and application, empowering researchers to covalently map the interactions of their molecules of interest and accelerate the discovery of next-generation therapeutics.
References
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Dormán, G., & Prestwich, G. D. (2000). Benzophenone Photophores in Biochemistry. In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text.[Link]
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Kauer, J. C., Erickson-Viitanen, S., Wolfe, H. R., & DeGrado, W. F. (1986). Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-10700. [Link]
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Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition in English, 34(12), 1296-1312. [Link]
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Liska, R., & Rádler, C. (2018). Benzophenone: A versatile photoinitiator for a wide variety of photopolymerizations. In Photoinitiators (pp. 61-92). De Gruyter. [Link]
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PubChem. (n.d.). 2,5-Dibromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 2,5-Dibromobenzoic acid (CAS 610-71-9). Cheméo. Retrieved from [Link]
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